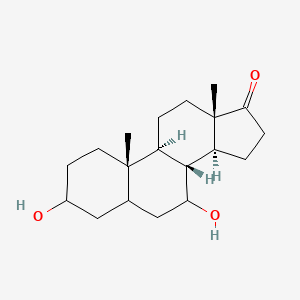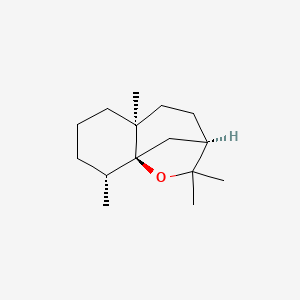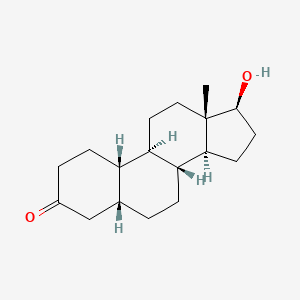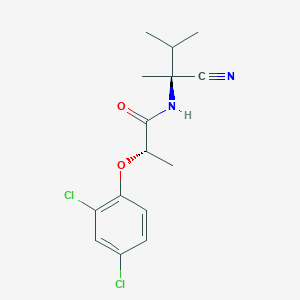![molecular formula C33H27N5O2 B1262392 1-(3-{5-[4-(Aminomethyl)phenyl]-1h-Pyrrolo[2,3-B]pyridin-3-Yl}phenyl)-3-(2-Phenoxyphenyl)urea](/img/structure/B1262392.png)
1-(3-{5-[4-(Aminomethyl)phenyl]-1h-Pyrrolo[2,3-B]pyridin-3-Yl}phenyl)-3-(2-Phenoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-{5-[4-(aminomethyl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}phenyl)-3-(2-phenoxyphenyl)urea is a member of the class of phenylureas obtained by formal condensation of the carboxy group of (3-{5-[4-(aminomethyl)phenyl]pyrrolo[2,3-b]pyridin-3-yl}phenyl)carbamic acid with the amino group of 2-phenoxyaniline. An inhibitor of tyrosine kinase. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It is a pyrrolopyridine, an aromatic ether, a primary amino compound and a member of phenylureas.
Scientific Research Applications
Synthesis and Stereochemical Analysis
- The compound's synthesis process, involving stereospecific hydroboration and stereochemical determination, was explored in depth. This process highlighted the importance of stereochemistry in the synthesis of potent PI3 kinase inhibitors (Chen et al., 2010).
Methodologies for Synthesis
- Different methodologies were employed to synthesize derivatives of this compound. One method involved a carbonylation reaction with triphosgene, which showcased the diverse synthetic approaches applicable to this class of compounds (Sarantou & Varvounis, 2022).
Antiproliferative Activity in Cancer Research
- A series of derivatives were synthesized and tested for antiproliferative activity against various cancer cell lines, demonstrating the potential of these compounds in cancer research and therapy (Al-Sanea et al., 2018).
Microwave Irradiation in Synthesis
- A novel method using microwave irradiation for the synthesis of related urea derivatives was developed, highlighting innovative approaches in chemical synthesis (Li & Chen, 2008).
Anticancer Agent Development
- These derivatives were designed and evaluated for their anticancer activity, which is indicative of their potential as targeted therapies for various cancers (Feng et al., 2020).
Antiangiogenic Effects and VEGFR-2 Inhibition
- Some derivatives showed promising results as VEGFR-2 tyrosine kinase inhibitors, pointing to their potential in developing antiangiogenic therapies (Machado et al., 2015).
Antimicrobial Applications
- The antimicrobial activity of certain derivatives was also explored, indicating a broader spectrum of potential pharmaceutical applications (Farghaly & El-Kashef, 2005).
properties
Molecular Formula |
C33H27N5O2 |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
1-[3-[5-[4-(aminomethyl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl]-3-(2-phenoxyphenyl)urea |
InChI |
InChI=1S/C33H27N5O2/c34-19-22-13-15-23(16-14-22)25-18-28-29(21-36-32(28)35-20-25)24-7-6-8-26(17-24)37-33(39)38-30-11-4-5-12-31(30)40-27-9-2-1-3-10-27/h1-18,20-21H,19,34H2,(H,35,36)(H2,37,38,39) |
InChI Key |
KSTUYVHCHCYOAB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)NC3=CC=CC(=C3)C4=CNC5=C4C=C(C=N5)C6=CC=C(C=C6)CN |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)NC3=CC=CC(=C3)C4=CNC5=C4C=C(C=N5)C6=CC=C(C=C6)CN |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



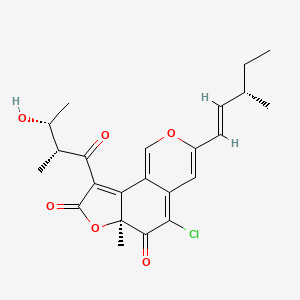
![N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1262312.png)

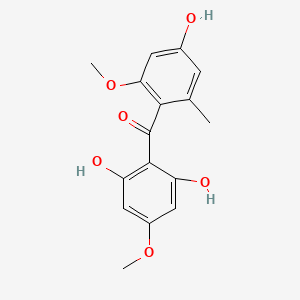
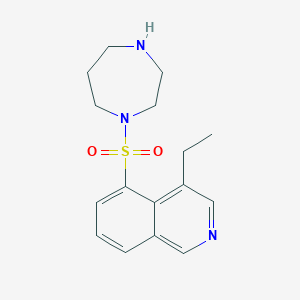
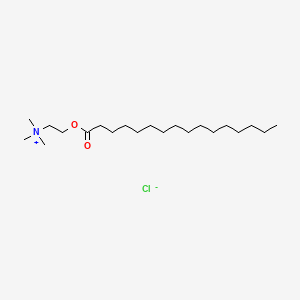
![2,2'-Azobis[n-(2-carboxyethyl)-2-methylpropionamidine] tetrahydrate](/img/structure/B1262318.png)
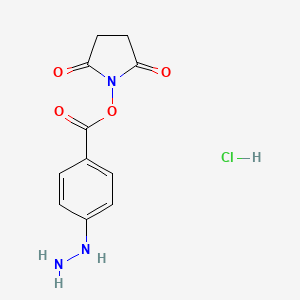
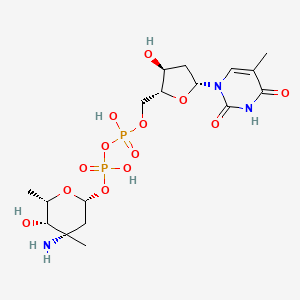
![(8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1262326.png)
